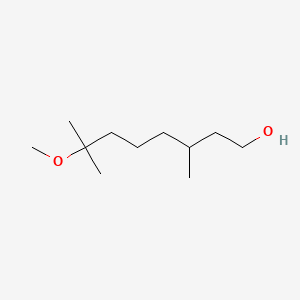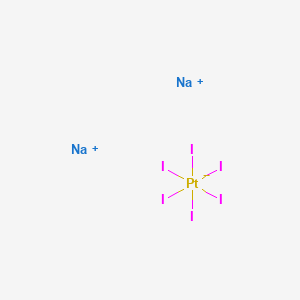
3,4'-Dichlorodiphenyl sulfone
Descripción general
Descripción
3,4’-Dichlorodiphenyl sulfone, also known as DCDPS, is an organic compound classified as a sulfone . This white solid is most commonly used as a precursor to polymers that are rigid and temperature-resistant such as PES or Udel .
Synthesis Analysis
DCDPS is synthesized via sulfonation of chlorobenzene with sulfuric acid, often in the presence of various additives to optimize the formation of the 4,4′-isomer . It can also be produced by chlorination of diphenylsulfone .Molecular Structure Analysis
The molecular structure of DCDPS is represented by the formula (ClC6H4)2SO2 . Further structural analysis can be found in various scientific literature .Chemical Reactions Analysis
With chloride substituents activated toward substitution, DCDPS is useful in the production of polysulfones . The reaction typically begins with the deprotonation of bisphenols .Physical and Chemical Properties Analysis
DCDPS is a white solid with a melting point of 148 °C and a boiling point of 397 °C . It is insoluble in water but is soluble in acetone, olive oil, hot alcohols, and aromatics .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Proton Exchange Membranes
3,4'-Dichlorodiphenyl sulfone (DCDPS) has been significantly studied in the synthesis and characterization of proton exchange membranes (PEMs) for fuel cell applications. One study outlined the systematic study of the synthesis of a monomer, 3,3′‐disulfonated‐4,4′‐dichlorodiphenyl sulfone (SDCDPS), which is used in fabricating PEMs. This optimized synthesis process has shown potential for improving process economics in fuel cell applications (Sankir et al., 2006).
Applications in Aromatic Polymer Proton Exchange Membranes
DCDPS also finds application in the preparation of aromatic polymer proton exchange membranes. A study in 2020 demonstrated the use of DCDPS in creating membranes with good performance, showing promise for use in new energy fields like portable power equipment and electric vehicles (Gao et al., 2020).
Radiation Sterilization-Resistant Polysulfones
In the field of biomaterials, DCDPS is a key component in the fabrication of radiation sterilization-resistant polysulfones. A study compared different aromatic diol compounds, including DCDPS, in the context of gamma-ray irradiation, finding that DCDPS-based polysulfones showed significant resistance, indicating their potential in medical applications (Shintani, 2004).
Fuel Cell Applications
DCDPS is integral in synthesizing sulfonated poly(arylene ether sulfone) copolymers for high-temperature PEM fuel cell applications. These copolymers display improved water absorption and proton conductivity, making them suitable for fuel cells operating at elevated temperatures (Park et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-3-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWMELCMYSUIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557705 | |
| Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38980-69-7 | |
| Record name | 3,4'-Dichlorodiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038980697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DICHLORODIPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02XFV8T8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


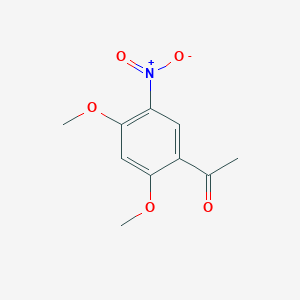
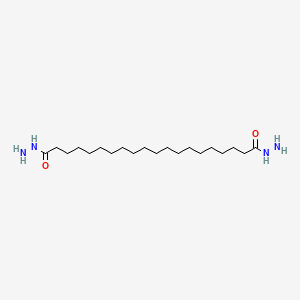


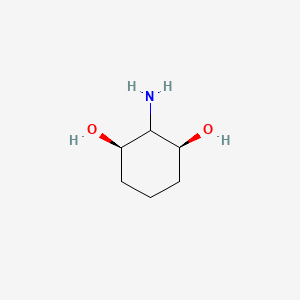

![7-Methylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B3052084.png)


![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)

